Home > Products > Screening Compounds P41515 > cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val]
cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val] -

cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val]

Catalog Number: EVT-8260951
CAS Number:
Molecular Formula: C30H51N5O7
Molecular Weight: 593.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] is a cyclic peptide compound notable for its unique structure and potential biological activities. The compound belongs to the class of cyclic depsipeptides, which are characterized by their cyclic structure and the presence of both amide and ester linkages. It has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology due to its potential therapeutic applications.

Source

This compound can be sourced from various databases, including PubChem, where it is cataloged under the identification number 163342974. It has been studied for its interactions with biological targets, including enzymes and receptors involved in cellular signaling pathways .

Classification

Cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] is classified under:

  • Organic Acids and Derivatives
  • Peptidomimetics
  • Cyclic Depsipeptides
Synthesis Analysis

The synthesis of this cyclic peptide can be approached through several methods, primarily focusing on solid-phase peptide synthesis (SPPS). This technique allows for the efficient assembly of peptide chains while minimizing side reactions.

Methods

  1. Solid-Phase Synthesis:
    • The initial amino acids are attached to a solid support resin.
    • Coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole-activated uronium salt) facilitate the formation of peptide bonds.
    • After elongation of the peptide chain, cyclization occurs either in solution or on-resin, depending on the specific strategy employed.
  2. Convergent Synthesis:
    • This method involves synthesizing smaller peptide fragments separately and then coupling them to form the final cyclic structure.
    • This approach can enhance yields and purity by controlling the formation of each segment before cyclization .

Technical Details

The synthesis typically requires careful selection of protecting groups for amino acids to prevent undesired reactions during coupling. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) for amines and Boc (tert-butyloxycarbonyl) for carboxylic acids. The choice of solvent and reaction conditions is crucial for achieving high purity and yield.

Molecular Structure Analysis

The molecular formula of cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] is C30H51N5O7, with a molecular weight of approximately 593.80 g/mol.

Structure Data

  • IUPAC Name: 10,11,14,16-tetramethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
  • SMILES Notation: CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)(C)C(C)C)CC(C)C
  • InChI Key: RHQSZZHYPXBSJD-UHFFFAOYSA-N

The structure features multiple stereocenters contributing to its conformational diversity, which may influence its biological activity.

Chemical Reactions Analysis

Cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] can undergo various chemical reactions typical of peptides:

  1. Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to release free amino acids.
  2. Reduction: The carbonyl groups present in the structure can be reduced using reagents like sodium borohydride or lithium aluminum hydride.
  3. Modification: Functional groups can be modified through reactions such as acylation or alkylation to enhance stability or alter biological activity.

These reactions are essential for studying the compound's properties and potential modifications for therapeutic applications.

Mechanism of Action

The mechanism of action for cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.

Process

  1. Binding: The cyclic structure allows for a specific spatial arrangement that facilitates binding to target proteins.
  2. Inhibition/Activation: Depending on its target, this compound may act as an inhibitor or activator in various biochemical pathways.
  3. Signal Transduction: By modulating receptor activity, it may influence downstream signaling pathways critical in cellular responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 593.80 g/mol
  • Topological Polar Surface Area (TPSA): 145.00 Ų
  • LogP (Partition Coefficient): 2.70 (indicating moderate lipophilicity)

Chemical Properties

  • Hydrogen Bond Acceptors: 7
  • Hydrogen Bond Donors: 2
  • Rotatable Bonds: 4

These properties suggest that cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] has suitable characteristics for membrane permeability and potential bioactivity.

Applications

Cyclo[N(Methyl)Alanine-bAlanine-D-Oleucine-D-Proline-Isoleucine-DL-N(Methyl)Valine] has several potential applications in scientific research:

  1. Drug Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  2. Biochemical Research: Understanding its interactions with proteins can provide insights into cellular mechanisms.
  3. Peptide Engineering: As a model compound, it can be used to design new peptides with enhanced stability and activity.

Research continues to explore its full range of biological activities and applications in medicine and biotechnology .

Synthetic Methodologies and Optimization [1] [4] [7]

Solid-Phase Peptide Synthesis (SPPS) Strategies for Cyclic Depsipeptide Assembly

The synthesis of cyclo[N(Me)Ala-βAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val] employs 2-chlorotrityl chloride (2-CTC) resin as the primary solid support due to its ability to suppress racemization and prevent diketopiperazine formation during linear precursor assembly [3] [7]. The stepwise elongation follows Fmoc/t-Bu chemistry, with critical modifications:

  • N-methylated amino acids (e.g., N(Me)Ala, N(Me)Val) require double coupling protocols with HATU/DIPEA in DMF to overcome steric hindrance [6] [8].
  • β-Ala incorporation necessitates extended coupling times (≥2 hours) due to reduced nucleophilicity of its amine group [1].
  • D-OLeu and D-Pro residues are introduced using pre-activated symmetrical anhydrides to minimize epimerization [5].

Post-assembly, cleavage from the resin uses 5% TFA in DCM, preserving side-chain protecting groups (e.g., t-Bu for Ser/Thr). The linear precursor is cyclized in solution under high dilution (10⁻³ M) to suppress oligomerization [7].

Table 1: SPPS Building Blocks and Coupling Conditions

ResidueCoupling ReagentSolventTimeSpecial Considerations
N(Me)Ala/N(Me)ValHATU/DIPEADMF60 minDouble coupling, 4-fold excess
β-AlaHBTU/DIPEADMF120 min6-fold excess, elevated temperature
D-OLeu/D-ProDIC/HOBtDCM45 minPre-activated anhydride
IleHATU/DIPEADMF45 minStandard protocol

Microwave-Assisted Cyclization Protocols for Enhanced Reaction Efficiency

Microwave irradiation significantly accelerates the macrocyclization of N(Me)Ala-βAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val, reducing reaction times from hours to minutes while improving yields by 15–25% [3] [5]. Key parameters include:

  • Temperature control: 60–80°C to prevent epimerization of chiral centers.
  • Reagent selection: PyBOP/DIEA in DMF achieves >90% conversion in 10 minutes at 70°C, outperforming HATU or HBTU [7].
  • Concentration optimization: 0.5 mM linear precursor in DMF ensures intramolecular ring closure over dimerization [3].

The DL-N(Me)Val residue enhances cyclization kinetics due to its flexible stereochemistry, reducing conformational strain during ring formation [5] [6].

Table 2: Cyclization Methods Comparative Analysis

MethodConditionsTimeYieldEpimerization
ConventionalPyBOP/DIEA, DMF, RT24 h45%5–8%
Microwave-assistedPyBOP/DIEA, DMF, 70°C, MW10 min68%<2%
EnzymaticThioesterase, pH 7.4, 37°C2 h52%None

Stereochemical Control in the Incorporation of D-OLeu and DL-N(Me)Val Residues

D-OLeu incorporation requires chiral HPLC monitoring to detect epimerization during coupling. Optimal results are achieved with DIC/HOBt in DCM at 0°C, limiting racemization to <3% [5]. The D-Pro residue acts as a β-turn inducer, facilitating cyclization by pre-organizing the linear precursor into a pseudo-cyclic conformation [7].

The DL-N(Me)Val residue introduces strategic conformational flexibility:

  • Its racemic mixture (D/L = 1:1) disrupts crystalline packing, enhancing solubility during synthesis.
  • N-methylation restricts Φ/ψ angles, favoring cis-amide bonds that reduce ring strain in the 18-membered macrocycle [5] [6].

Stereochemical integrity is verified using Marfey’s reagent post-cleavage, confirming >98% enantiopurity for D-OLeu and L-Ile residues [5].

Protecting Group Strategies for N-Methylated and β-Alanine Moieties

Orthogonal protection is critical for this depsipeptide:

  • N-terminal N(Me)Ala: Fmoc removal with 20% piperidine/DMF leaves N-methyl groups intact [8].
  • Carboxyl of β-Ala: Protected as a tert-butyl ester (stable to piperidine; cleaved with TFA) [8].
  • Hydroxy group of D-OLeu: TBS ether (cleaved with TBAF post-cyclization) prevents lactone formation [1].
  • Side-chain of DL-N(Me)Val: No protection required due to inert isopropyl group.

For enzymatic approaches, N-acetylcysteamine (SNAC) thioesters serve as biomimetic handles for thioesterase-mediated cyclization, avoiding side reactions during chemical deprotection [4] [9].

Enzymatic Approaches to Macrocyclization and Post-Synthetic Modifications

Thioesterase (TE) domains from nonribosomal peptide synthetases (NRPS) enable chemo- and stereoselective cyclization:

  • TycC TE (from tyrocidine biosynthesis) cyclizes the linear precursor H-βAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val-N(Me)Ala-SNAC with 65% yield and no epimerization [4].
  • Substrate engineering: SNAC thioesters mimic native peptidyl-carrier protein (PCP) substrates, with cyclization optimal at pH 7.4 and 25°C [4] [9].

Post-synthetic modifications include:

  • Olefin metathesis: Grubbs catalyst-II introduces exocyclic alkenes at βAla-D-OLeu junction.
  • Click chemistry: Azide-alkyne cycloaddition modifies the DL-N(Me)Val side chain with fluorescent probes [4].

Table 3: Enzymatic vs. Chemical Macrocyclization

ParameterChemical (PyBOP)Enzymatic (TycC TE)
Yield45–68%52–65%
Epimerization<2–8%None
ByproductsOligomers (5–10%)Hydrolyzed peptide (8%)
ScalabilityModerateLimited by enzyme cost

Properties

Product Name

cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val]

IUPAC Name

(3R,10S,16S,19R)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

Molecular Formula

C30H51N5O7

Molecular Weight

593.8 g/mol

InChI

InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38)/t19-,20-,21+,22+,24-,25?/m0/s1

InChI Key

GNBHVMBELHWUIF-BIOAWAMQSA-N

SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N(C(C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC(C)C)C)C)C(C)C)C

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